Methyl 2-[(cyclopropylmethyl)amino]benzoate
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Overview
Description
Methyl anthranilate , is an organic compound with the chemical formula C9H11NO2. It belongs to the class of benzoic acid derivatives and contains an amino group (NH2) and an ester group (CO2CH3) attached to a benzene ring. The compound has a molecular weight of 165.19 g/mol .
Preparation Methods
Synthetic Routes::
- Methyl 2-aminobenzoate can be synthesized by reacting aniline (C6H5NH2) with methyl chloroformate (COClCH3) in the presence of a base (such as sodium hydroxide or potassium carbonate). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound .
- Another method involves the reaction of 2-aminobenzoic acid with methanol (CH3OH) and a dehydrating agent (such as thionyl chloride, SOCl2). This process yields Methyl 2-aminobenzoate .
- Methyl 2-aminobenzoate is industrially produced through the above synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 2-aminobenzoate undergoes various chemical reactions:
Ester Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding 2-aminobenzoic acid and methanol.
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation) due to its electron-rich nature.
Amide Formation: Reaction with ammonia or primary amines forms amides.
Reduction: Reduction of the carbonyl group (CO) can yield the corresponding alcohol.
Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Methyl 2-aminobenzoate finds applications in:
Flavor and Fragrance Industry: It contributes to the aroma of jasmine flowers and is used in perfumes and flavorings.
Organic Synthesis: As a versatile building block, it participates in the synthesis of various compounds.
Biological Studies: Researchers study its effects on cellular processes and receptors.
Mechanism of Action
The exact mechanism by which Methyl 2-aminobenzoate exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
Methyl 2-aminobenzoate is unique due to its specific substitution pattern. Similar compounds include other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
DIKGUVQEIRKFRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2CC2 |
Origin of Product |
United States |
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